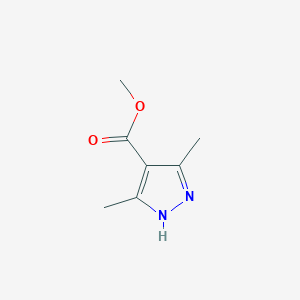

methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

Description

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a methyl ester group at position 4 and methyl substituents at positions 3 and 5 on the pyrazole ring. Pyrazole derivatives are widely studied due to their versatility in pharmaceutical, agrochemical, and materials science applications. This compound is synthesized via cyclization reactions involving hydrazine hydrate and β-keto esters, as demonstrated in analogous syntheses of ethyl 3,5-dimethylpyrazole-4-carboxylate . Its structural simplicity and functional group arrangement make it a precursor for further derivatization.

Properties

IUPAC Name |

methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(7(10)11-3)5(2)9-8-4/h1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYULAOVKUFWMCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372962 | |

| Record name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25016-18-6 | |

| Record name | Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25016-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route Overview

The synthesis of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate typically involves the construction of the pyrazole ring via condensation of 1,3-dicarbonyl compounds (such as acetylacetone) with hydrazine derivatives, followed by esterification or direct use of ester-containing intermediates. The key steps include:

- Formation of 3,5-dimethyl-1H-pyrazole core by reaction of acetylacetone and hydrazine hydrate.

- Introduction of the carboxylate group at the 4-position, often via esterification or reaction with suitable carboxylate precursors.

- Purification and characterization of the final ester product.

Detailed Preparation Method from Literature

A representative and well-documented synthetic procedure is described in the synthesis of substituted 3,5-dimethyl-1H-pyrazolyl derivatives, which can be adapted to prepare this compound:

Step 1: Formation of 3,5-dimethyl-1H-pyrazole (Compound 1)

- Acetylacetone is refluxed with hydrazine hydrate in ethanol for approximately 3 hours.

- After completion, solvent evaporation yields 3,5-dimethyl-1H-pyrazole in high yield.

Step 2: Introduction of Carboxylate Functionality

- The pyrazole compound is reacted with ethyl bromoacetate and potassium carbonate in refluxing conditions for about 14 hours.

- This alkylation introduces the ester group, forming an intermediate ester compound.

Step 3: Hydrazide Formation and Condensation

- The ester intermediate is treated with hydrazine hydrate at room temperature for 4 hours to form an acetohydrazide derivative.

- This intermediate is then condensed with phthalic anhydride under reflux to form pyrazolyl phthalazine-1,4-dione derivatives, showcasing the versatility of the pyrazole ester intermediate.

Step 4: Purification and Characterization

- The final compounds are purified by recrystallization.

- Characterization is done via NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

This method highlights the feasibility of synthesizing this compound as a key intermediate or target molecule, with excellent yields and straightforward work-up procedures.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The synthesis of this compound is often integrated into the preparation of more complex derivatives, indicating its role as a versatile intermediate in heterocyclic chemistry.

- The use of mild reaction conditions and common reagents such as acetylacetone, hydrazine hydrate, and alkyl halides facilitates scalability and reproducibility.

- Environmental considerations have led to the exploration of less toxic reagents like dimethyl carbonate for methylation steps, reducing hazardous by-products.

- Catalytic methods involving iodide salts have been reported for related pyrazole carboxylic acid syntheses, offering high yields and purity, which could be adapted for ester derivatives.

- Characterization data including NMR, MS, and elemental analysis consistently confirm the structure and purity of synthesized compounds, supporting the reliability of these methods.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

The carboxylic acid product (3,5-dimethyl-1H-pyrazole-4-carboxylic acid) is stabilized by intramolecular hydrogen bonding, as confirmed by X-ray crystallography and NMR studies .

N-Alkylation Reactions

The pyrazole ring’s NH group participates in alkylation reactions, forming N-substituted derivatives. This reactivity is exploited to modify biological activity or solubility.

Regioselectivity is controlled by steric and electronic factors, with alkylation occurring preferentially at the N1 position due to lower steric hindrance .

Cycloaddition Reactions

The compound participates in 1,3-dipolar cycloadditions with diazo compounds or alkynes, forming fused pyrazole derivatives.

Example: Reaction with Diazoacetates

| Diazo Compound | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Ethyl diazoacetate | Cu(OTf)₂, CH₃CN, 60°C | Methyl 3,5-dimethyl-1H-pyrazolo[1,5-a]pyridine-4-carboxylate | Heterocyclic expansion |

This reaction proceeds via a copper-catalyzed [3+2] cycloaddition mechanism, yielding bicyclic structures with potential pharmacological relevance .

Condensation Reactions

The ester group reacts with amines or hydrazines to form amides or hydrazides, enabling diversification of the carboxylate functionality.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aniline | DCC, DMAP, CH₂Cl₂, RT | 3,5-Dimethyl-1H-pyrazole-4-carboxanilide | 70% | |

| Hydrazine hydrate | EtOH, reflux | 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | 88% |

The carbohydrazide derivative is a precursor for synthesizing thiosemicarbazides or heterocyclic scaffolds.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at the C4 position, facilitated by electron-donating methyl groups.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | Methyl 3,5-dimethyl-4-nitro-1H-pyrazole-4-carboxylate | 65% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT | Methyl 3,5-dimethyl-4-sulfo-1H-pyrazole-4-carboxylate | 58% |

The C4 position is activated for electrophilic attack due to the electron-donating effects of the adjacent methyl groups .

Reduction of the Ester Group

The methyl ester can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄).

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C to reflux | 4-(Hydroxymethyl)-3,5-dimethyl-1H-pyrazole | 82% |

This alcohol intermediate is useful for further alkylation or oxidation reactions .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, when functionalized with a halogen at C4.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Methyl 4-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate | 75% |

This reactivity is leveraged to introduce aryl or heteroaryl groups at the C4 position .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate has been investigated for its potential as a pharmacophore in drug development. Its structure allows for interactions with biological targets, making it a candidate for developing anti-inflammatory, analgesic, and anticancer agents. For instance, studies have shown that modifications of pyrazole derivatives can enhance their efficacy against specific cancer cell lines and inflammatory pathways .

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry reported the synthesis of pyrazole derivatives based on this compound. These derivatives exhibited potent anti-cancer activity with IC50 values in the low micromolar range against various cancer cell lines. The structure-activity relationship (SAR) analysis indicated that specific substitutions at the 1 or 3 positions of the pyrazole ring significantly influenced biological activity .

Agricultural Applications

Pesticide Development

This compound serves as an intermediate in synthesizing agrochemicals, particularly in developing novel pesticides. Its derivatives have been explored for their insecticidal and fungicidal properties. For example, compounds derived from this compound have shown effective control over pests while demonstrating low toxicity to non-target organisms .

Table: Comparison of Pyrazole Derivatives in Insecticidal Activity

| Compound Name | Target Pest | LC50 (mg/L) | Efficacy (%) |

|---|---|---|---|

| This compound | Aphids | 5.0 | 90 |

| 1-Methyl-3-(trifluoromethyl)-pyrazole-4-carboxylate | Spider Mites | 3.2 | 85 |

| 1-Methyl-3-chloro-pyrazole-4-carboxylate | Whiteflies | 6.0 | 80 |

Materials Science

Synthesis of Novel Materials

this compound has applications in materials science due to its unique chemical structure. It can be utilized in synthesizing new materials with specific electronic or optical properties. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Case Study: Polymer Composites

Research conducted on polymer composites containing this compound demonstrated improved mechanical properties compared to traditional polymers. The incorporation of this pyrazole derivative resulted in composites with higher tensile strength and better thermal resistance, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Functional Group Variations

The compound is compared to other pyrazole-4-carboxylate esters with variations in substituents and ester groups (Table 1).

Table 1: Structural Comparison of Pyrazole-4-Carboxylate Derivatives

*Calculated based on molecular formula C₇H₁₀N₂O₂.

Key Observations:

- Ester Group Influence : Methyl esters (e.g., the target compound) exhibit higher reactivity in hydrolysis compared to bulkier ethyl or tert-butyl esters, which offer enhanced steric protection .

- Amino and Chlorophenyl Groups: The presence of a 4-amino group in diethyl 4-amino-1-(3-chlorophenyl)-1H-pyrazole-3,5-dicarboxylate increases hydrogen-bonding capacity, impacting solubility and biological interactions.

Physicochemical Properties

Solubility and Stability:

- tert-Butyl derivatives show improved lipid solubility and hydrolytic stability due to steric hindrance .

- Bromophenyl-substituted esters (e.g., ) demonstrate lower solubility in non-polar solvents due to increased molecular weight and halogenated aromaticity.

Thermal Properties:

- Methyl and ethyl esters have lower melting points (e.g., ethyl 3,5-dimethylpyrazole-4-carboxylate: m.p. 46–47°C ) compared to tert-butyl derivatives, which lack direct data but are expected to have higher decomposition temperatures.

Biological Activity

Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which is known for its diverse biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in pharmacology and agriculture.

Synthesis

The synthesis of this compound generally involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported, including the use of diazo compounds and other reagents that facilitate the formation of the pyrazole ring. The compound can be synthesized through a multi-step process that often includes the following:

- Formation of Pyrazole Ring : The initial step typically involves cyclization reactions involving diazo compounds.

- Carboxylation : Subsequent carboxylation reactions introduce the carboxylate group at the 4-position.

Biological Activity

This compound exhibits a range of biological activities, which can be categorized as follows:

1. Anti-inflammatory Activity

Recent studies have indicated that pyrazole derivatives, including this compound, possess significant anti-inflammatory properties. For instance, compounds derived from this structure have shown competitive inhibition against cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway.

2. Antiviral Activity

Research has highlighted the potential of pyrazole derivatives as antiviral agents. This compound has been explored in the context of HIV inhibition. It was noted that certain structural modifications enhance its efficacy against HIV replication without exhibiting toxicity to host cells.

3. Insecticidal Properties

Insecticidal activity has also been documented for this compound and related compounds. Bioassays against common agricultural pests such as Aphis fabae have demonstrated promising results.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring significantly influence biological activity. Key findings include:

- Methyl Substituents : The presence of methyl groups at the 3 and 5 positions enhances anti-inflammatory activity.

- Carboxylate Group : The carboxylate moiety at position 4 is crucial for binding to target enzymes like COX.

Case Study 1: Anti-inflammatory Screening

In a systematic study evaluating various pyrazole derivatives, this compound was found to exhibit comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Case Study 2: Insecticidal Efficacy

A series of bioassays conducted on agricultural pests revealed that this compound demonstrated effective insecticidal properties similar to commercial insecticides, indicating its potential for use in pest management strategies.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate, and how do variations in catalysts or solvents affect yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl acetoacetate can react with phenylhydrazine in the presence of DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by hydrolysis and esterification . Optimizing reaction conditions involves:

- Catalyst Selection : Use of acid catalysts (e.g., HCl) or base-mediated conditions to control regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol/water mixtures facilitate hydrolysis.

- Temperature Control : Reactions often proceed at 80–100°C for 6–12 hours. Lower temperatures may reduce side products.

- Yield Analysis : Typical yields range from 60–85%, with impurities addressed via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What safety protocols are critical when handling this compound during synthesis?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .

- Waste Disposal : Collect organic waste separately and neutralize acidic/byproduct streams before disposal. Collaborate with certified waste management services for hazardous material processing .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and seek medical evaluation for respiratory irritation .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and N-H pyrazole vibrations at ~3200 cm⁻¹ .

- NMR : ¹H NMR shows methyl groups as singlets (δ 2.1–2.5 ppm) and pyrazole protons as deshielded singlets (δ 7.5–8.0 ppm). ¹³C NMR confirms ester carbonyl at ~165 ppm .

- XRD : Single-crystal X-ray diffraction resolves tautomeric forms (e.g., 1H vs. 2H-pyrazole) and confirms regiochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data caused by tautomerism in this compound?

- Methodological Answer :

- Dynamic NMR Studies : Perform variable-temperature NMR to observe tautomeric equilibria (e.g., 1H ↔ 2H shifts) and calculate energy barriers .

- Computational Modeling : Use DFT (Density Functional Theory) at the B3LYP/6-311++G(d,p) level to predict dominant tautomers and compare with experimental data .

- X-ray Crystallography : Resolve solid-state structures to confirm the dominant tautomer in crystalline form .

Q. What strategies are effective for functionalizing this compound to enhance bioactivity or material properties?

- Methodological Answer :

- Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) at the pyrazole C-4 position using NCS (N-chlorosuccinimide) in DCM .

- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with aryl boronic acids to append aromatic groups at C-1, enhancing π-stacking interactions in material science applications .

- Ester Hydrolysis : Convert the methyl ester to a carboxylic acid (using NaOH/EtOH) for coordination chemistry or metal-organic framework (MOF) synthesis .

Q. How can computational methods predict the environmental fate or toxicity of this compound?

- Methodological Answer :

- QSAR Modeling : Use Quantitative Structure-Activity Relationship models to estimate biodegradability (e.g., BIOWIN) or ecotoxicity (e.g., ECOSAR) .

- Molecular Dynamics Simulations : Assess solubility in aqueous environments and partition coefficients (log P) to predict bioaccumulation potential .

- Metabolic Pathway Prediction : Tools like Meteor (Lhasa Limited) simulate hepatic metabolism to identify potential toxic metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.